molecular formula C8H3NO5 B141840 4-Nitrophthalic anhydride CAS No. 5466-84-2

4-Nitrophthalic anhydride

Cat. No.: B141840
CAS No.: 5466-84-2
M. Wt: 193.11 g/mol
InChI Key: MMVIDXVHQANYAE-UHFFFAOYSA-N
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Description

4-Nitrophthalic anhydride is an organic compound with the molecular formula C8H3NO5. It is a derivative of phthalic anhydride, where a nitro group is substituted at the fourth position of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophthalic anhydride is typically synthesized by the hydrolysis of 4-nitrophthalimide followed by dehydration. The process involves adding 4-nitrophthalimide to a sodium hydroxide solution, heating and boiling the mixture for about 15 minutes. The pH is then adjusted to 6-8 using nitric acid, and the mixture is boiled for an additional 5 minutes. After cooling and filtering, the filtrate is extracted with ether, dried, and the ether is evaporated to precipitate this compound crystals .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophthalic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 4-nitrophthalic acid.

    Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

Common Reagents and Conditions:

    Hydrolysis: Water, often accelerated by acids.

    Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.

Major Products:

    4-Nitrophthalic acid: Formed from hydrolysis.

    4-Aminophthalic anhydride: Formed from reduction of the nitro group.

Scientific Research Applications

4-Nitrophthalic anhydride has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Nitrophthalic anhydride
  • 4-Fluorophthalic anhydride
  • 4-Nitro-1,8-naphthalic anhydride
  • Tetrafluorophthalic anhydride
  • 3-Hydroxyphthalic anhydride
  • 1,2,4-Benzenetricarboxylic anhydride
  • 1,8-Naphthalic anhydride
  • 4-Bromo-1,8-naphthalic anhydride

Uniqueness: 4-Nitrophthalic anhydride is unique due to the presence of the nitro group at the fourth position, which significantly influences its reactivity and applications. This specific substitution pattern makes it particularly useful in the synthesis of compounds with specific biological activities .

Properties

IUPAC Name

5-nitro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H
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InChI Key

MMVIDXVHQANYAE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O
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Molecular Formula

C8H3NO5
Record name 4-NITROPHTHALIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID6025775
Record name 4-Nitrophthalic anhydride
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Molecular Weight

193.11 g/mol
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Physical Description

4-nitrophthalic anhydride is a yellow powder. (NTP, 1992)
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
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CAS No.

5466-84-2
Record name 4-NITROPHTHALIC ANHYDRIDE
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Record name 1,3-Isobenzofurandione, 5-nitro-
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Melting Point

246 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride were heated at reflux for 6 hours, following which the acetic acid was removed by distillation at atmospheric pressure. The excess acetic anhydride was removed by distillation at 15 mm Hg pressure with the flask temperature not exceeding 120° C, leaving a quantitative yield of crude 4-nitrophthalic anhydride, m.p. 114°-116° C. The product was recrystallized from chloroform to afford a 93% yield of product, m.p. 123°-124° C, identical to that of Example 1.
Quantity
21.1 g
Type
reactant
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50 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 21.1. g of 4-nitrophthalic acid and 50.0 g of acetic anhydride were heated at reflux for 6 hours, following which the acetic acid was removed by distillation at atmospheric pressure. The excess acetic anhydride was removed by distillation at 15 mm Hg pressure with the flask temperature not exceeding 120°C, leaving a quantitative yield of crude 4-nitrophthalic anhydride, m.p. 114°-116°C. The product was recrystallized from chloroform to afford a 93% yield of product, m.p. 123°-124°C, identical to that of Example 1.
[Compound]
Name
21.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 g
Type
reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Next, 4-nitrophthalic acid (21.1 g, 0.1 mole) in a round-bottomed flask was admixed with acetic anhydride (40 ml) and refluxed for 1 hour. The mixture was brought to room temperature and acetic anhydride was removed under vacuum. The concentrated mixture was allowed to stand overnight, and the solid obtained was recrystallized using toluene to give 4-nitrophthalic anhydride ((9.9 g (51%), Mp 119° C.)).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-nitrophthalic anhydride?

A1: this compound has the molecular formula C8H3NO5 and a molecular weight of 193.11 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. For example, researchers used carbon-13 nuclear magnetic resonance (13C NMR) to distinguish between isomeric monoethyl esters derived from 4-nitrophthalic acid. [] Infrared (IR) spectroscopy is also frequently employed to confirm the structure of this compound and its derivatives. []

Q3: Is this compound soluble in common organic solvents?

A3: Yes, this compound shows solubility in various organic solvents. For instance, it readily dissolves in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), making these solvents suitable for polymerization reactions. []

Q4: How stable is this compound under different conditions?

A4: The stability of this compound can be affected by factors such as temperature and pH. For example, heating this compound with potassium fluoride or potassium nitrite leads to specific chemical transformations. [, ]

Q5: Can this compound be used to synthesize polymers?

A5: Yes, this compound serves as a valuable monomer in polymer synthesis. It reacts with diamines like m-phenylenediamine and bisphenol A to produce polyetherimides, a class of high-performance polymers known for their thermal stability and mechanical strength. [, ]

Q6: Are there other notable reactions involving this compound?

A6: this compound undergoes various reactions, including condensation reactions with compounds containing active methylene groups like acetoacetate and malonic acid. [] It can also be converted to 4-nitrophthalic acid via hydrolysis. [] Additionally, it forms charge-transfer complexes with polynuclear aromatic hydrocarbons. [, ]

Q7: Have there been any computational studies on this compound?

A7: Yes, computational chemistry methods have been employed to study this compound. For example, researchers used ab initio calculations at the G3 level to determine its enthalpy of formation in the gaseous phase and investigate its molecular and electronic structures. []

Q8: How does the position of the nitro group influence the reactivity of nitrophthalic anhydride?

A8: The position of the nitro group significantly impacts the reactivity and properties of nitrophthalic anhydride. For instance, 3-nitrophthalic anhydride and this compound exhibit different reactivity profiles and thermodynamic stabilities. Studies comparing their enthalpies of formation highlighted these differences, attributed to the influence of the nitro group's position on the aromatic ring. [, ]

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